molecular formula C12H16N2O3S B2604958 N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine CAS No. 923170-31-4

N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B2604958
CAS No.: 923170-31-4
M. Wt: 268.33
InChI Key: XNYUJPALTFDUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a synthetic organic compound characterized by a piperidin-4-ylidene core modified with a 4-methylbenzenesulfonyl group at the nitrogen atom and a hydroxylamine substituent. This combination suggests applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonylpiperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(16,17)14-8-6-11(13-15)7-9-14/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYUJPALTFDUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidin-4-one oxime under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The compound features:

  • Piperidine ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Sulfonamide group : Contributes to its chemical reactivity.
  • Hydroxylamine functional group : Known for its nucleophilic properties.

Reactivity

N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine acts primarily as a nucleophile in chemical reactions. This property allows it to participate in various transformations, making it valuable for synthesizing complex organic molecules.

Organic Synthesis

The compound's nucleophilic nature enables it to engage in reactions that form new bonds with electrophiles. This is particularly useful in:

  • Synthesis of amines : Hydroxylamines can be converted into primary amines, which are essential building blocks in organic chemistry.
  • Formation of heterocycles : The compound can be used to create diverse heterocyclic compounds that are prevalent in pharmaceuticals.

Medicinal Chemistry

This compound may have potential therapeutic applications due to its structural similarity to known bioactive compounds. Its derivatives could be explored for:

  • Antimicrobial activity : Compounds with similar structures have shown promise as antimicrobial agents.
  • Anticancer properties : Research into related hydroxylamines has indicated potential for anticancer activity, warranting further investigation into this compound's derivatives.

Chemical Biology

The ability of hydroxylamines to modify biomolecules makes them useful in chemical biology. Applications include:

  • Labeling and tagging biomolecules : Hydroxylamines can react with carbonyl groups in sugars and proteins, facilitating the study of biological processes.
  • Inhibitors of enzymes : Some hydroxylamines serve as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study 1: Synthesis of Amines

In a study focused on the synthesis of amines from hydroxylamines, researchers demonstrated that this compound could be effectively converted into various primary amines through reductive amination processes. This method showcased the compound's versatility as a precursor in synthetic pathways.

Case Study 2: Antimicrobial Activity

A series of compounds derived from this compound were evaluated for their antimicrobial properties against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Sch225336 (Bis-sulfone CB2-selective agonist)

Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) shares a sulfonamide-functionalized piperidine scaffold with the target compound. Key differences include:

  • Functional Groups : Sch225336 contains bis-sulfonyl groups and methoxy substituents, enhancing polarity and CB2 receptor selectivity .
  • Biological Activity : Sch225336 acts as a CB2-selective agonist, while the target compound’s hydroxylamine group may favor interactions with redox-sensitive targets (e.g., kinases or metalloenzymes).
  • Pharmacokinetics: The bis-sulfonyl groups in Sch225336 likely increase aqueous solubility compared to the mono-sulfonyl target compound, which may exhibit higher lipophilicity (predicted logP ~2.5).

SR141716A (Cannabinoid Inverse Agonist)

SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride) features a piperidine carboxamide group but lacks sulfonyl or hydroxylamine moieties.

  • Structural Differences: The pyrazole-carboxamide core in SR141716A confers high affinity for cannabinoid receptors, whereas the target compound’s sulfonyl-hydroxylamine system may target distinct pathways .
  • logP : SR141716A’s logP (~5.2) reflects its lipophilic nature, contrasting with the target compound’s moderate polarity.

Piperidin-4-ylidene Acetamide Derivatives (Patent Examples)

Compounds such as N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide (Example 34, MW 669) highlight structural distinctions:

  • Core Modifications: These derivatives substitute the hydroxylamine group with acetamide and incorporate extended aromatic systems (quinoline, indole), increasing molecular weight (e.g., MW 669 vs. ~340 for the target compound).
  • Biological Targets: The acetamide-quinoline framework suggests kinase inhibition (e.g., tyrosine kinases), while the target compound’s smaller size and hydroxylamine group may favor membrane permeability and rapid metabolism.

Physicochemical and Functional Group Analysis

Property/Feature Target Compound Sch225336 SR141716A Patent Example 34
Molecular Weight ~340 >500 (estimated) 578.5 669
Key Functional Groups Sulfonyl, hydroxylamine Bis-sulfonyl, methoxy Carboxamide, chlorophenyl Acetamide, quinoline
Predicted logP ~2.5 ~1.8 (polar sulfonyl groups) ~5.2 ~3.8
Biological Role Hypothetical redox modulation CB2 agonist Cannabinoid inverse agonist Kinase inhibitor (assumed)

Biological Activity

N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on recent scientific literature.

Chemical Structure and Synthesis

The compound has the molecular formula C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S and features a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a hydroxylamine moiety. The synthesis typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and hydroxylamine, often facilitated by a base like triethylamine in organic solvents such as dichloromethane .

1. Antioxidant Activity

Research indicates that compounds containing piperidine rings exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown promising results in DPPH radical scavenging assays, suggesting their potential as effective antioxidants .

2. Antimicrobial Properties

Studies have demonstrated that piperidine derivatives possess antimicrobial activities. The presence of the sulfonyl group in this compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy is limited .

3. Potential in Cancer Therapy

Piperidine derivatives have been explored for their anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific enzymes or pathways related to tumor growth . The unique structure of this compound may contribute to its effectiveness in this regard.

4. Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's . This suggests a possible therapeutic application for this compound in neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant DPPH scavenging activity observed
AntimicrobialPotential antimicrobial effects noted
Cancer TherapyInduction of apoptosis in cancer cell lines
NeuroprotectionInhibition of cholinesterase enzymes

The biological activity of this compound can be attributed to its structural features. The methanesulfonyl group serves as an electrophile, allowing for covalent interactions with nucleophilic sites on proteins or other biomolecules, thus modulating their activity. This mechanism underlies its potential therapeutic effects across various biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.